![molecular formula C22H14FN5O2S B316956 N-(1-benzofuran-2-ylcarbonyl)-N'-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea](/img/structure/B316956.png)
N-(1-benzofuran-2-ylcarbonyl)-N'-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzofuran-2-ylcarbonyl)-N'-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzotriazole moiety, a fluorophenyl group, and a benzofuran carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzofuran-2-ylcarbonyl)-N'-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate by reacting 4-fluoroaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield the benzotriazole.
Coupling with Benzofuran Carboxylic Acid: The benzotriazole intermediate is then coupled with 1-benzofuran-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Thioamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzofuran-2-ylcarbonyl)-N'-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the thioamide group to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(1-benzofuran-2-ylcarbonyl)-N'-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-benzofuran-2-ylcarbonyl)-N'-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea involves its interaction with specific molecular targets. The compound is known to bind to enzyme active sites, inhibiting their activity. The benzotriazole moiety plays a crucial role in this binding, while the fluorophenyl group enhances its affinity for the target. The pathways involved include inhibition of enzyme-mediated reactions and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide
- N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide
- N-{[2-(4-nitrophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide
Uniqueness
N-(1-benzofuran-2-ylcarbonyl)-N'-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. This makes it a valuable compound for specific applications where high binding affinity and selectivity are required.
Properties
Molecular Formula |
C22H14FN5O2S |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
N-[[2-(4-fluorophenyl)benzotriazol-5-yl]carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H14FN5O2S/c23-14-5-8-16(9-6-14)28-26-17-10-7-15(12-18(17)27-28)24-22(31)25-21(29)20-11-13-3-1-2-4-19(13)30-20/h1-12H,(H2,24,25,29,31) |
InChI Key |
JTUXQNOXRHUKGX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC4=NN(N=C4C=C3)C5=CC=C(C=C5)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC4=NN(N=C4C=C3)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


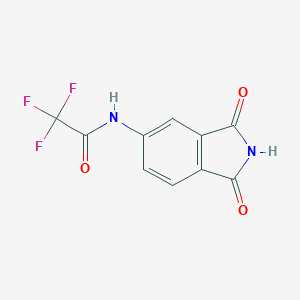
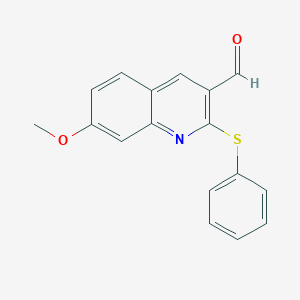
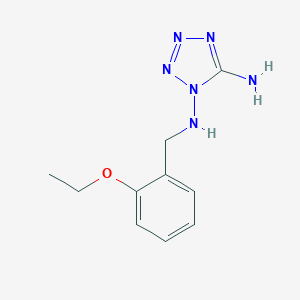
![N-(5-amino-1H-tetraazol-1-yl)-N-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}amine](/img/structure/B316884.png)
![{3-bromo-5-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]phenyl}methanol](/img/structure/B316885.png)
![4-{4-[(2-Fluorobenzyl)oxy]-3,5-dimethoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B316886.png)
![N-[4-[1-(4-cyanobutyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B316887.png)
![N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2-fluorobenzamide](/img/structure/B316888.png)
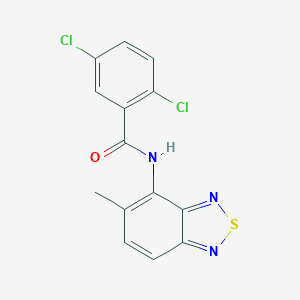
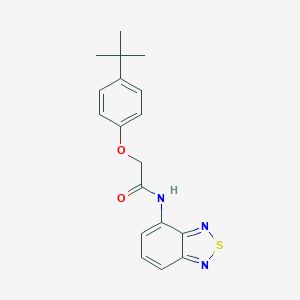
![N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chloro-4-methoxybenzamide](/img/structure/B316892.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide](/img/structure/B316893.png)
![2-[[(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-6-[2-hydroxyethyl(methyl)amino]benzo[de]isoquinoline-1,3-dione](/img/structure/B316896.png)
![N-(1-adamantyl)-4-[[(Z)-[1-(3-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzamide](/img/structure/B316898.png)
